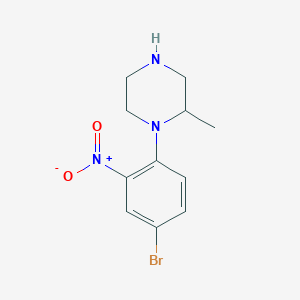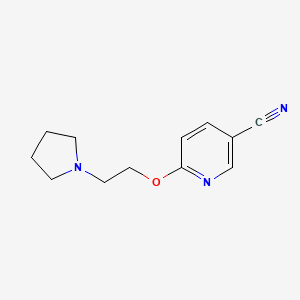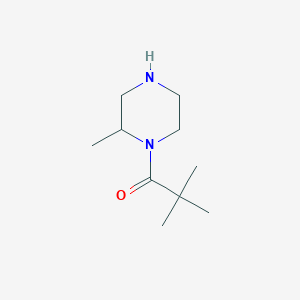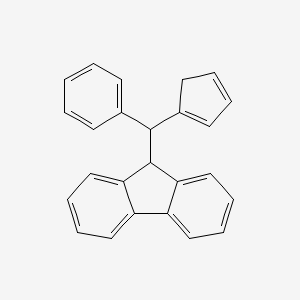
(Cyclopentadienyl)(9-fluorenyl)(phenyl)methane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Cyclopentadienyl)(9-fluorenyl)(phenyl)methane, also known as CFPM, is a type of organometallic compound that has been studied extensively due to its potential applications in the fields of chemistry and materials science. CFPM is composed of a cyclopentadienyl anion, a 9-fluorenyl cation, and a phenyl group. The combination of these three components results in a compound with unique properties that make it suitable for a variety of applications.
作用机制
The mechanism of action of (Cyclopentadienyl)(9-fluorenyl)(phenyl)methane is complex and is still being studied. In general, it is believed that the cyclopentadienyl anion and 9-fluorenyl cation interact with each other to form a coordination complex, which then undergoes a [2+2] cycloaddition reaction to form the (Cyclopentadienyl)(9-fluorenyl)(phenyl)methane product. This reaction is catalyzed by a palladium complex, which helps to facilitate the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of (Cyclopentadienyl)(9-fluorenyl)(phenyl)methane have not been extensively studied. However, studies have shown that (Cyclopentadienyl)(9-fluorenyl)(phenyl)methane is not toxic and does not induce any significant physiological changes in organisms. This suggests that (Cyclopentadienyl)(9-fluorenyl)(phenyl)methane is safe for use in laboratory experiments and may have potential applications in the medical field.
实验室实验的优点和局限性
The main advantage of using (Cyclopentadienyl)(9-fluorenyl)(phenyl)methane in laboratory experiments is its ease of synthesis and availability. (Cyclopentadienyl)(9-fluorenyl)(phenyl)methane can be synthesized using a variety of methods, and its components are readily available from chemical suppliers. Additionally, (Cyclopentadienyl)(9-fluorenyl)(phenyl)methane is not toxic and does not induce any significant physiological changes in organisms, making it safe for use in laboratory experiments.
However, there are some limitations to using (Cyclopentadienyl)(9-fluorenyl)(phenyl)methane in laboratory experiments. For example, (Cyclopentadienyl)(9-fluorenyl)(phenyl)methane is not very soluble in most solvents, making it difficult to use in certain types of experiments. Additionally, (Cyclopentadienyl)(9-fluorenyl)(phenyl)methane is relatively unstable, meaning that it must be handled and stored carefully to prevent degradation.
未来方向
Given the unique properties of (Cyclopentadienyl)(9-fluorenyl)(phenyl)methane, there are numerous potential future directions for research into this compound. These include further studies into its use as a catalyst in organic synthesis, its potential applications in the fields of photochemistry and optoelectronics, and its potential applications in the medical field. Additionally, further research into the mechanism of action of (Cyclopentadienyl)(9-fluorenyl)(phenyl)methane could lead to improved synthesis methods and increased understanding of its properties. Finally, additional studies into the biochemical and physiological effects of (Cyclopentadienyl)(9-fluorenyl)(phenyl)methane could lead to further applications in the medical field.
合成方法
(Cyclopentadienyl)(9-fluorenyl)(phenyl)methane can be synthesized through a number of different methods. The most commonly used method is the reaction between cyclopentadiene and 9-fluorene, which is catalyzed by a palladium complex. The reaction proceeds through a [2+2] cycloaddition reaction, resulting in the formation of a (Cyclopentadienyl)(9-fluorenyl)(phenyl)methane product. Other methods of synthesizing (Cyclopentadienyl)(9-fluorenyl)(phenyl)methane include the use of a Grignard reagent, the reaction of cyclopentadiene with a 9-fluorenyl halide, and the reaction of 9-fluorenyl halide and a phenyl Grignard reagent.
科学研究应用
(Cyclopentadienyl)(9-fluorenyl)(phenyl)methane has been studied extensively in the fields of chemistry and materials science due to its unique properties. It has been used as a catalyst in organic synthesis, as an additive in polymers, and as a precursor for other organometallic compounds. (Cyclopentadienyl)(9-fluorenyl)(phenyl)methane has also been studied for its potential applications in the fields of photochemistry and optoelectronics, due to its ability to absorb light in the visible region.
属性
IUPAC Name |
9-[cyclopenta-1,3-dien-1-yl(phenyl)methyl]-9H-fluorene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20/c1-2-10-18(11-3-1)24(19-12-4-5-13-19)25-22-16-8-6-14-20(22)21-15-7-9-17-23(21)25/h1-12,14-17,24-25H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBHRZFJZPBWEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC=C1C(C2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

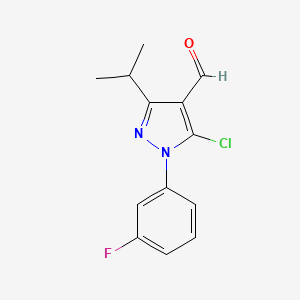
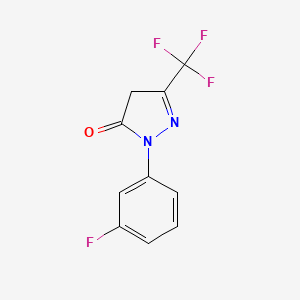

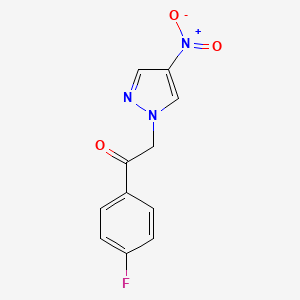
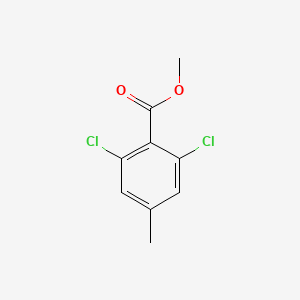
![5-{2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-1-methyl-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine citrate](/img/structure/B6328987.png)
![3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid](/img/structure/B6328990.png)


![2-Methyl-1-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6329017.png)
